

"N-(furan-2-ylmethyl)propan-1-amine" solubility and stability studies

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Compound of Interest

Compound Name: *N*-(furan-2-ylmethyl)propan-1-amine

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An In-depth Technical Guide to the Solubility and Stability of **N-(furan-2-ylmethyl)propan-1-amine** for Researchers and Drug Development Professionals

Introduction

N-(furan-2-ylmethyl)propan-1-amine is a secondary amine featuring a furan ring, a structural motif of interest in medicinal chemistry due to its presence in numerous biologically active compounds.^{[1][2][3]} The furan ring can act as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties such as metabolic stability and bioavailability.^[1] Understanding the solubility and stability of this compound is a critical prerequisite for its development as a potential therapeutic agent, influencing its formulation, storage, and in vivo performance.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of **N-(furan-2-ylmethyl)propan-1-amine** based on the known properties of its constituent functional groups—the furan ring and the secondary amine. Furthermore, this document outlines detailed experimental protocols for the systematic evaluation of its solubility and stability, aligning with established pharmaceutical industry guidelines.

Predicted Physicochemical Properties and Solubility

While specific experimental data for **N-(furan-2-ylmethyl)propan-1-amine** is not extensively available in public literature, its solubility profile can be inferred from its structural components: furfurylamine and n-propylamine. Furfurylamine is reported to be miscible with water, while n-propylamine is also soluble.^{[4][5][6][7]} The presence of the amine group, which is basic in nature, is expected to significantly influence its solubility in acidic aqueous solutions.^{[8][9]} Like other amines, **N-(furan-2-ylmethyl)propan-1-amine** will likely react with acids to form more soluble ammonium salts.^{[8][10]}

Table 1: Predicted Solubility of **N-(furan-2-ylmethyl)propan-1-amine**

Solvent System	Predicted Solubility	Rationale
Water	Likely soluble to some extent	Based on the water solubility of the parent compounds, furfurylamine and n-propylamine. ^{[4][5][6][7]}
Aqueous Acid (e.g., 5% HCl)	High	Amines are basic and will form water-soluble salts in acidic solutions. ^{[8][9][10]}
Aqueous Base (e.g., 5% NaOH)	Low	The compound is a base and is therefore not expected to be soluble in basic solutions. ^[11]
Organic Solvents (e.g., ethanol, ether, chloroform)	Likely soluble	Based on the reported solubility of furfurylamine in ethanol, ether, and slightly in chloroform. ^{[5][12]}

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of **N-(furan-2-ylmethyl)propan-1-amine** is crucial. The following protocol outlines a qualitative and semi-quantitative method.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

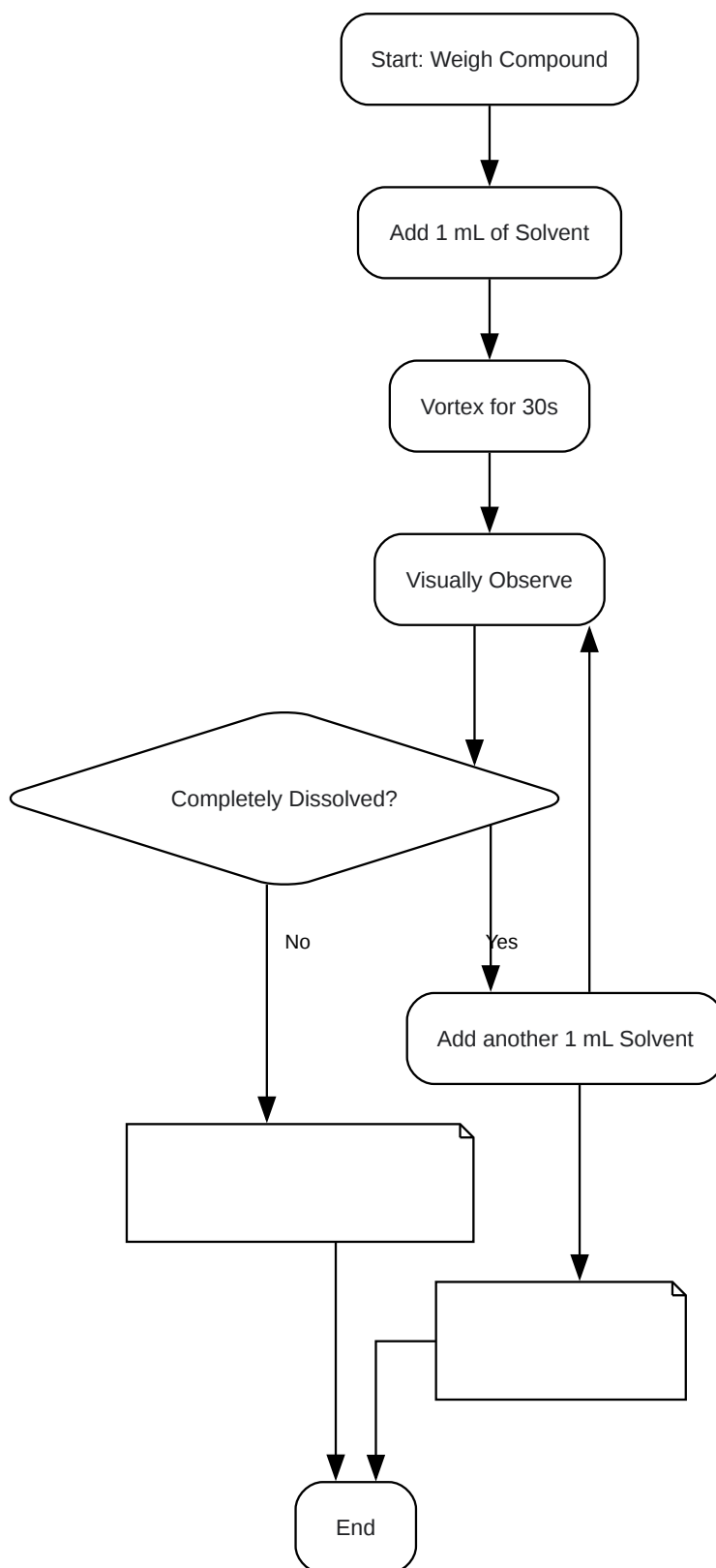
Materials:

- **N-(furan-2-ylmethyl)propan-1-amine**
- Test tubes
- Vortex mixer
- Solvents: Deionized water, 5% (w/v) HCl, 5% (w/v) NaOH, Ethanol, Methanol, Dichloromethane, Ethyl acetate
- pH paper

Procedure:

- Add approximately 10 mg of **N-(furan-2-ylmethyl)propan-1-amine** to a clean, dry test tube.
- Add 1 mL of the selected solvent to the test tube.
- Vigorously mix the contents using a vortex mixer for 30 seconds.
- Visually inspect the solution for the presence of undissolved solid.
- If the compound dissolves, add another 1 mL of the solvent and observe again.
- If the compound is water-soluble, test the pH of the solution using pH paper. An alkaline pH would be indicative of the amine's basicity.[\[10\]](#)
- Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Workflow for Qualitative Solubility Determination



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Caption: Workflow for qualitative solubility assessment.

Stability Profile and Considerations

The stability of **N-(furan-2-ylmethyl)propan-1-amine** is influenced by both the furan ring and the secondary amine functional group.

- Furan Ring Stability:** The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization.[\[13\]](#) However, the presence of substituents can influence this stability. The furan ring can also undergo oxidation.[\[13\]](#)
- Amine Stability:** Amines can be susceptible to oxidation, and their salts may have different stability profiles compared to the free base.

For pharmaceutical development, stability testing should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).
[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 2: Potential Stability Issues and Recommended Testing Conditions

Condition	Potential Degradation Pathway	Recommended Testing
pH	Acid-catalyzed furan ring opening and polymerization. [13]	Stability testing in a range of pH buffers (e.g., pH 2, 7, 9) at controlled temperatures.
Temperature	General acceleration of degradation reactions.	Accelerated stability studies (e.g., 40°C/75% RH) and long-term studies at intended storage conditions (e.g., 25°C/60% RH). [14] [17]
Light	Photodegradation.	Photostability studies as per ICH Q1B guidelines.
Oxidation	Oxidation of the furan ring or the amine.	Testing in the presence of oxidizing agents or with exposure to air.

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life and appropriate storage conditions.

Forced Degradation Study

This study is designed to identify potential degradation products and pathways.

Materials:

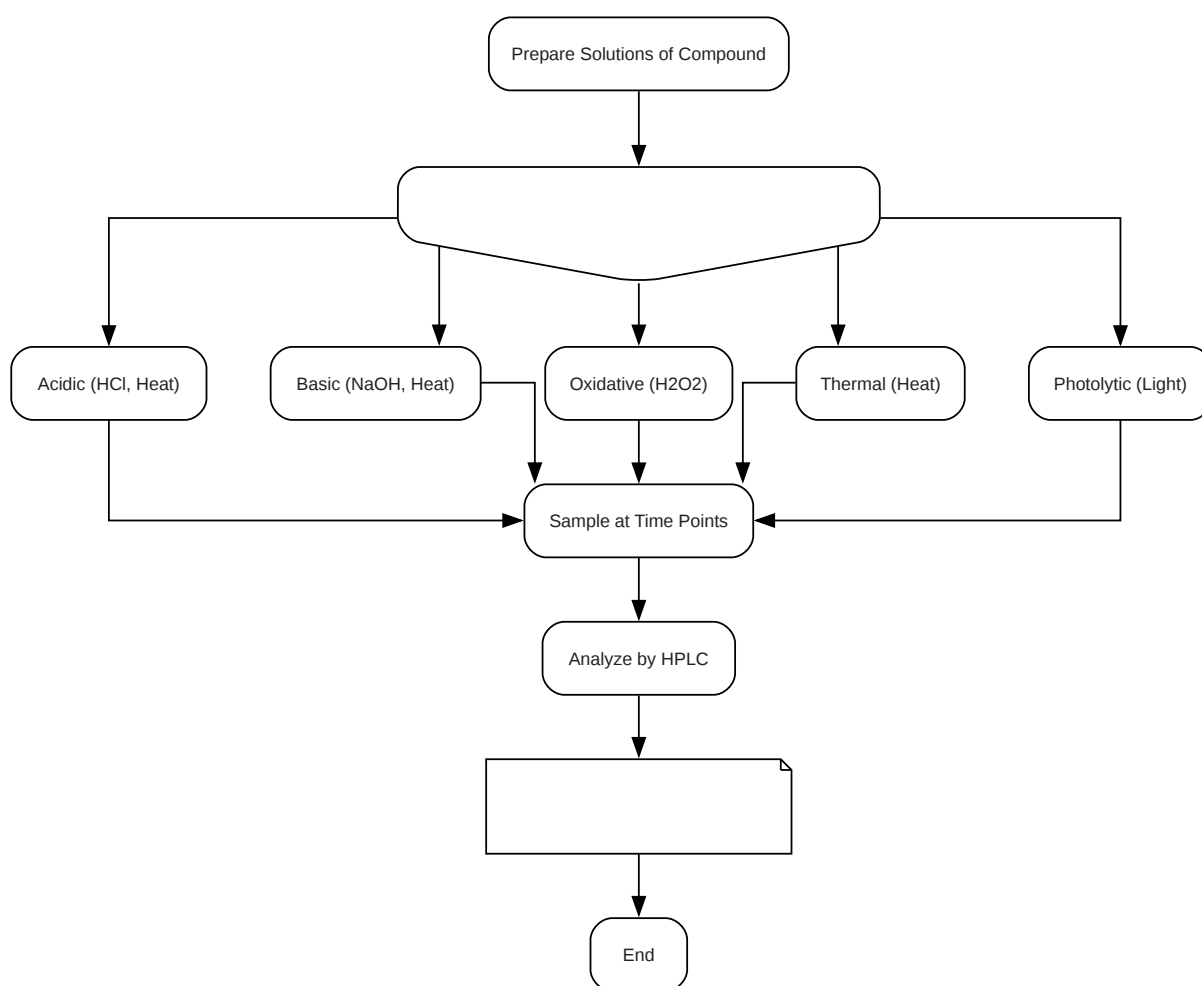
- **N-(furan-2-ylmethyl)propan-1-amine**
- Solutions of HCl (e.g., 0.1 M), NaOH (e.g., 0.1 M), and H₂O₂ (e.g., 3%)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Photostability chamber
- Temperature-controlled ovens

Procedure:

- Prepare solutions of **N-(furan-2-ylmethyl)propan-1-amine** in a suitable solvent.
- Expose the solutions to various stress conditions:
 - Acidic: Add HCl and heat (e.g., at 60°C).
 - Basic: Add NaOH and heat (e.g., at 60°C).
 - Oxidative: Add H₂O₂ and keep at room temperature.
 - Thermal: Heat the solid compound and a solution of the compound.
 - Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

- At specified time points, withdraw samples and analyze them by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Workflow for a Forced Degradation Study



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Caption: Workflow for a forced degradation study.

Conclusion

While specific quantitative solubility and stability data for **N-(furan-2-ylmethyl)propan-1-amine** are not readily available, a comprehensive understanding of its potential behavior can be derived from the known chemistry of its furan and secondary amine moieties. The compound is predicted to have good solubility in acidic aqueous solutions and organic solvents. Key stability concerns include potential degradation under acidic conditions and oxidation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to systematically characterize the solubility and stability of **N-(furan-2-ylmethyl)propan-1-amine**, thereby enabling its further development.

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